molecular formula C9H9BrO4S B1374346 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid CAS No. 1427379-34-7

3-Bromo-5-methanesulfonyl-2-methylbenzoic acid

Cat. No.: B1374346
CAS No.: 1427379-34-7
M. Wt: 293.14 g/mol
InChI Key: KSFFGBGHLZUDKW-UHFFFAOYSA-N
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Description

3-Bromo-5-methanesulfonyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H9BrO4S. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methanesulfonyl group, and a methyl group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the methanesulfonyl group at the 5-position through sulfonation reactions. The reaction conditions often involve the use of bromine or brominating agents and sulfonating agents under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids.

    Oxidation Products: Sulfones or sulfoxides.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry: 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a building block in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the methanesulfonyl group, making it less reactive in certain sulfonation reactions.

    5-Methanesulfonyl-2-methylbenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Methylbenzoic acid: Lacks both the bromine and methanesulfonyl groups, making it less versatile in synthetic applications.

Uniqueness: 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is unique due to the presence of both the bromine and methanesulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

3-bromo-2-methyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-5-7(9(11)12)3-6(4-8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFFGBGHLZUDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-34-7
Record name 3-bromo-5-methanesulfonyl-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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